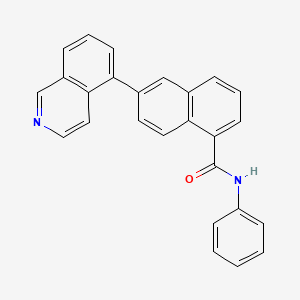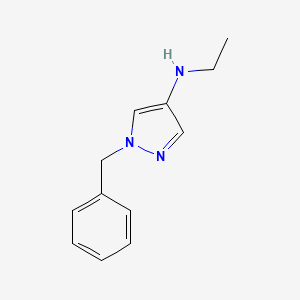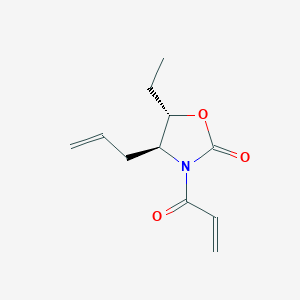
(4S,5S)-3-Acryloyl-4-allyl-5-ethyloxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5S)-3-Acryloyl-4-allyl-5-ethyloxazolidin-2-one is a chiral oxazolidinone derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-3-Acryloyl-4-allyl-5-ethyloxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with an appropriate carbonyl compound under acidic or basic conditions.
Introduction of the Acryloyl Group: The acryloyl group can be introduced via an acylation reaction using acryloyl chloride in the presence of a base such as triethylamine.
Allylation and Ethylation: The allyl and ethyl groups can be introduced through alkylation reactions using allyl bromide and ethyl iodide, respectively, in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5S)-3-Acryloyl-4-allyl-5-ethyloxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The acryloyl group can be reduced to form a saturated oxazolidinone derivative.
Substitution: The allyl and ethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halides (e.g., bromine, iodine) and strong bases (e.g., sodium hydride).
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated oxazolidinone derivatives.
Substitution: Various substituted oxazolidinone derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(4S,5S)-3-Acryloyl-4-allyl-5-ethyloxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals, particularly those requiring chiral intermediates.
Industry: Used in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (4S,5S)-3-Acryloyl-4-allyl-5-ethyloxazolidin-2-one in asymmetric synthesis involves its ability to induce chirality in target molecules through steric and electronic interactions. The molecular targets and pathways involved include:
Steric Hindrance: The bulky groups attached to the oxazolidinone ring create a chiral environment that influences the outcome of reactions.
Electronic Effects: The electron-withdrawing and electron-donating groups on the molecule can stabilize or destabilize reaction intermediates, affecting the reaction pathway.
Comparación Con Compuestos Similares
Similar Compounds
(4S,5S)-4,5-Dihydroxy-2,6-dioxohexanoic acid:
(4S,5S)-1,2-Dithiane-4,5-diol: A chiral compound used in the study of enzyme-catalyzed reactions.
Uniqueness
(4S,5S)-3-Acryloyl-4-allyl-5-ethyloxazolidin-2-one is unique due to its combination of an acryloyl group, an allyl group, and an ethyl group attached to an oxazolidinone ring. This unique structure provides distinct steric and electronic properties that make it particularly useful in asymmetric synthesis.
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
(4S,5S)-5-ethyl-3-prop-2-enoyl-4-prop-2-enyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H15NO3/c1-4-7-8-9(5-2)15-11(14)12(8)10(13)6-3/h4,6,8-9H,1,3,5,7H2,2H3/t8-,9-/m0/s1 |
Clave InChI |
UGCHLUWWWVTPMC-IUCAKERBSA-N |
SMILES isomérico |
CC[C@H]1[C@@H](N(C(=O)O1)C(=O)C=C)CC=C |
SMILES canónico |
CCC1C(N(C(=O)O1)C(=O)C=C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Acetylbenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B15207022.png)

![2-(Diphenylphosphino)-N-[(1S,2R)-1,2-diphenyl-2-[(R)-(2,4,6-trimethylphenyl)sulfinyl]ethyl]-benzamide](/img/structure/B15207038.png)
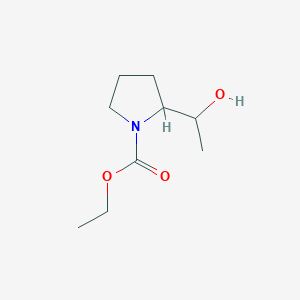
![tert-Butyl ([1,2,4]triazolo[4,3-a]pyridin-7-ylmethyl)carbamate](/img/structure/B15207051.png)
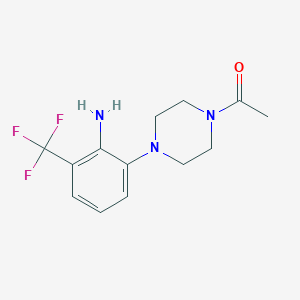
![(1S)-(2'-(Dimethylamino)-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B15207062.png)
![2-(Difluoromethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B15207072.png)
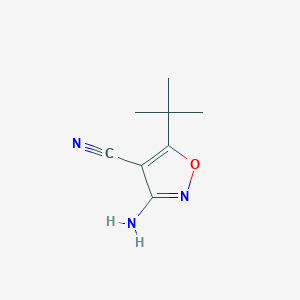
![2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole](/img/structure/B15207088.png)
